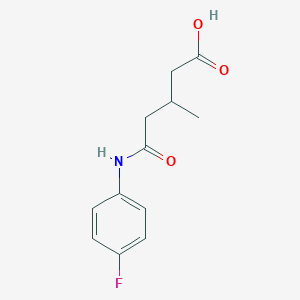
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fmoc-L-4-Fluoro-3-Methylphenylalanine, and it is a derivative of phenylalanine.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is not well understood. However, it is believed to interact with proteins and enzymes, potentially altering their structure and function. The presence of the fluorine atom in the compound may also contribute to its mechanism of action, as fluorine is known to affect protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid are not well characterized. However, studies have shown that the compound can be incorporated into peptides and proteins without significantly affecting their biological activity. Additionally, the compound's hydrophobicity may contribute to its ability to cross cell membranes and interact with intracellular targets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its unique properties, such as its hydrophobicity and the presence of a fluorine atom. These properties make it an attractive building block for the synthesis of bioactive peptides and proteins. However, a limitation of using this compound is its cost, as it is a relatively expensive reagent.
Orientations Futures
There are several future directions for the use of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid in scientific research. One potential application is in the development of new therapeutics for various diseases. The compound's ability to interact with proteins and enzymes may make it a useful tool for drug discovery. Additionally, the compound's unique properties may make it an attractive building block for the synthesis of new materials, such as polymers or nanoparticles. Finally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's unique properties make it an attractive building block for the synthesis of bioactive peptides and proteins. Additionally, the compound's ability to interact with proteins and enzymes may make it a useful tool for drug discovery. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid involves the reaction of 4-fluoroaniline with 3-methyl-5-oxopentanoic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as N,N-diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours, and the product is purified by column chromatography.
Applications De Recherche Scientifique
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid has been used in various scientific research applications, including peptide synthesis, drug discovery, and protein engineering. It is commonly used as a building block in the synthesis of peptides, particularly in the solid-phase peptide synthesis (SPPS) method. The compound's unique properties, such as its hydrophobicity and the presence of a fluorine atom, make it an attractive building block for the synthesis of bioactive peptides.
Propriétés
Formule moléculaire |
C12H14FNO3 |
|---|---|
Poids moléculaire |
239.24 g/mol |
Nom IUPAC |
5-(4-fluoroanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
ZHXFWLHEVUOFRR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)CC(=O)O |
SMILES canonique |
CC(CC(=O)NC1=CC=C(C=C1)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)




![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)